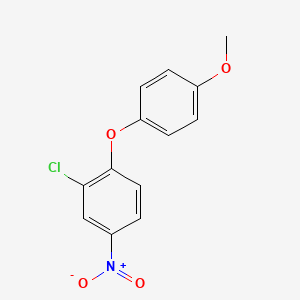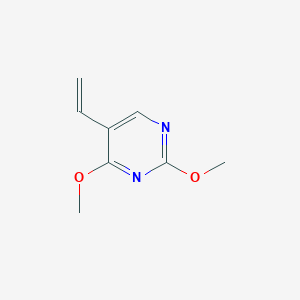![molecular formula C17H17ClN4O4 B14131930 3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide CAS No. 914265-73-9](/img/structure/B14131930.png)
3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an isoxazole ring, and a pyrazolecarboxamide moiety, making it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the pyrazolecarboxamide moiety is formed through condensation reactions involving hydrazine derivatives and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of a nitro group would produce an amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: Shares the chlorophenyl group but lacks the isoxazole and pyrazolecarboxamide moieties.
Fenofibrate: Contains a chlorophenyl group and is used as a lipid-lowering agent.
Artemisinin: Although structurally different, it shares some reactivity patterns due to its peroxide group.
Uniqueness
3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
914265-73-9 |
|---|---|
Formule moléculaire |
C17H17ClN4O4 |
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
3-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-(1,3-dihydroxypropan-2-yl)pyrazole-1-carboxamide |
InChI |
InChI=1S/C17H17ClN4O4/c1-10-15(16(21-26-10)11-2-4-12(18)5-3-11)14-6-7-22(20-14)17(25)19-13(8-23)9-24/h2-7,13,23-24H,8-9H2,1H3,(H,19,25) |
Clé InChI |
MRXVGPDPXNMLLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C3=NN(C=C3)C(=O)NC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)


![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)


![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)


![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)

